molecular formula C12H10N2O2 B2360203 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde CAS No. 380197-06-8

5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde

Cat. No.: B2360203
CAS No.: 380197-06-8
M. Wt: 214.224
InChI Key: HNGBPLCGAXYMPS-UHFFFAOYSA-N
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Description

5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde is a complex organic compound belonging to the class of quinazoline derivatives. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde typically involves multiple steps, starting with the construction of the pyrroloquinazoline core. One common approach is the cyclization of appropriate precursors, such as substituted anthranilic acids, under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound has shown potential in biological and medical research due to its bioactive properties. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity profile make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds:

  • Quinazoline: : A broader class of compounds with similar biological activities.

  • Pyrrolopyrazine derivatives: : Another class of nitrogen-containing heterocycles with diverse biological activities.

  • Indole derivatives: : Heterocyclic compounds known for their presence in natural products and drugs.

Uniqueness: 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde stands out due to its specific structural features and reactivity, which contribute to its unique biological activities compared to other similar compounds.

Properties

IUPAC Name

3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-7-8-5-6-14-10-4-2-1-3-9(10)12(16)13-11(8)14/h1-4,7,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHRKHULUQUUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C(=O)N=C2C1=CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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